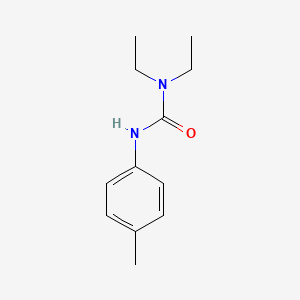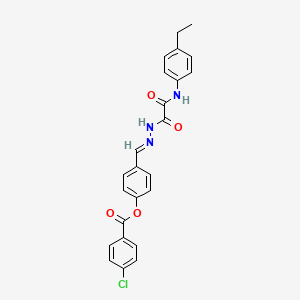
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-ethylaniline with an appropriate oxoacetyl compound under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-chlorobenzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylaniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its hydrazone and ester functionalities which are known to exhibit biological activity.
Materials Science: The compound’s aromatic structure and functional groups make it a candidate for the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition, given its complex structure and potential for forming stable complexes with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, while the aromatic rings can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((E)-{2-[2-(4-methylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate: Similar structure with a methyl group instead of an ethyl group.
4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-bromobenzoate: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
The unique combination of the ethylaniline moiety and the 4-chlorobenzoate ester in 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate provides distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further exploration in various scientific fields.
Propriétés
Numéro CAS |
881839-97-0 |
|---|---|
Formule moléculaire |
C24H20ClN3O4 |
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H20ClN3O4/c1-2-16-3-11-20(12-4-16)27-22(29)23(30)28-26-15-17-5-13-21(14-6-17)32-24(31)18-7-9-19(25)10-8-18/h3-15H,2H2,1H3,(H,27,29)(H,28,30)/b26-15+ |
Clé InChI |
SNDOCBLFQJXHAW-CVKSISIWSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
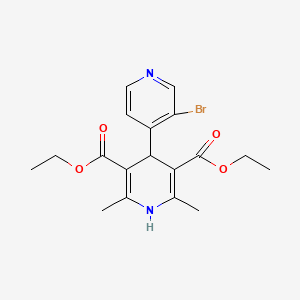
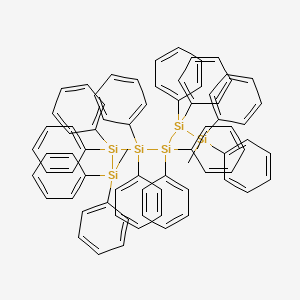
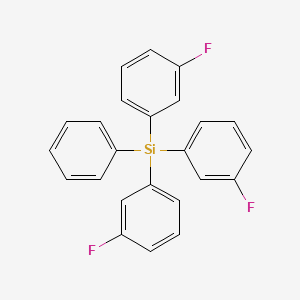

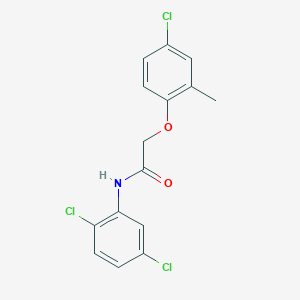

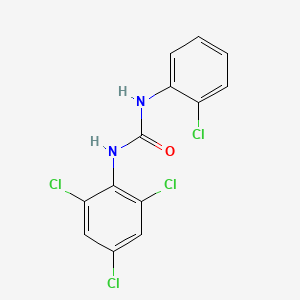
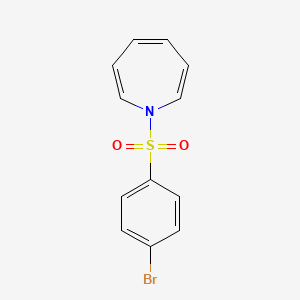

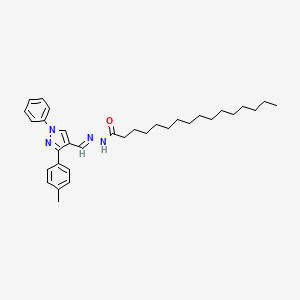
![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

